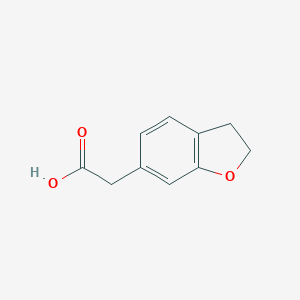

2-(2,3-dihydrobenzofuran-6-yl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAUAIPLAXNUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441682 | |

| Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152148-70-4 | |

| Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid: A Potential Modulator of GPR40/FFA1 in Metabolic Disease Research

This guide provides a comprehensive technical overview of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, a heterocyclic carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthesis, and characterization, with a particular focus on its hypothesized role as an agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound, with the CAS number 152148-70-4, is a molecule featuring a dihydrobenzofuran scaffold linked to an acetic acid moiety at the 6-position of the benzofuran ring.[1][2][3][4] This structural motif is of considerable interest in medicinal chemistry due to the prevalence of the benzofuran and dihydrobenzofuran cores in a wide range of biologically active natural products and synthetic drugs.[5]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 152148-70-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [3][4] |

| Molecular Weight | 178.187 g/mol | [3][4] |

| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid | [3][4] |

| SMILES | OC(=O)CC1=CC2=C(CCO2)C=C1 | [3][4] |

| InChIKey | HBAUAIPLAXNUIM-UHFFFAOYSA-N | [3][4] |

The dihydrobenzofuran acetic acid scaffold has been identified as a key pharmacophore in the development of agonists for GPR40/FFA1, a receptor implicated in glucose-dependent insulin secretion.[6] This makes this compound and its analogues promising candidates for research into treatments for type 2 diabetes mellitus and other metabolic disorders.

Synthesis and Characterization

Proposed Synthesis Workflow

The proposed synthesis would begin with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran to produce the key intermediate, 6-acetyl-2,3-dihydrobenzofuran. This intermediate would then undergo the Willgerodt-Kindler reaction, followed by hydrolysis to yield the target compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 6-Acetyl-2,3-dihydrobenzofuran (Friedel-Crafts Acylation)

-

To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise.

-

After the formation of the acylium ion, add 2,3-dihydrobenzofuran dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 6-acetyl-2,3-dihydrobenzofuran.

Step 2: Synthesis of this compound (Willgerodt-Kindler Reaction and Hydrolysis)

-

In a reaction vessel, combine 6-acetyl-2,3-dihydrobenzofuran, sulfur, and an amine such as morpholine.[7]

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and hydrolyze the resulting thioamide intermediate. This can be achieved by adding a strong acid (e.g., HCl) or base (e.g., NaOH) and heating.

-

After hydrolysis, acidify the reaction mixture (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

-

Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system to yield this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydrofuran ring, and the methylene protons of the acetic acid side chain. The integration of these signals would confirm the proton count of the molecule. While specific spectral data for this compound is not publicly available, related compounds have been characterized by ¹H NMR.[8]

-

¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by reverse-phase HPLC.[9][10] A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run under gradient or isocratic conditions.

-

Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by mass spectrometry, typically using electrospray ionization (ESI) to observe the [M-H]⁻ or [M+H]⁺ ion.

Biological Activity and Mechanism of Action

The primary biological interest in this compound lies in its potential as a GPR40/FFA1 receptor agonist.

The GPR40/FFA1 Receptor in Type 2 Diabetes

GPR40/FFA1 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[11] It is activated by medium to long-chain free fatty acids.[12] The activation of GPR40 in pancreatic β-cells leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion.[6] This glucose-dependent mechanism of action is a highly desirable feature for a potential anti-diabetic drug, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[13]

Dihydrobenzofuran Acetic Acids as GPR40 Agonists

Several studies have highlighted the potential of dihydrobenzofuran acetic acid derivatives as potent and selective GPR40 agonists.[6] The structure-activity relationship (SAR) studies of this class of compounds have revealed that the carboxylic acid moiety is crucial for activity, likely through interaction with key residues in the receptor's binding pocket.[11] The dihydrobenzofuran scaffold serves as a rigid core to which various substituents can be added to modulate potency, selectivity, and pharmacokinetic properties.[13]

Caption: Hypothesized mechanism of action via GPR40/FFA1 signaling.

While no specific in vitro or in vivo data has been published for this compound, its structural similarity to known GPR40 agonists strongly suggests that it would exhibit similar activity. Further experimental validation is required to confirm this hypothesis and to quantify its potency and efficacy.

Potential Applications and Future Directions

This compound represents a valuable tool for researchers investigating the role of GPR40/FFA1 in health and disease. Its potential applications include:

-

As a research tool: To probe the structure-activity relationships of GPR40 agonists and to study the physiological and pathophysiological roles of this receptor.

-

As a starting point for drug discovery: The dihydrobenzofuran scaffold can be further modified to optimize potency, selectivity, and pharmacokinetic properties, with the aim of developing novel therapeutics for type 2 diabetes and other metabolic disorders.

Future research on this compound should focus on:

-

Definitive synthesis and characterization: Development and publication of a detailed, reproducible synthetic protocol and full analytical characterization.

-

In vitro pharmacological profiling: Determination of its binding affinity and functional activity at the GPR40/FFA1 receptor, as well as selectivity profiling against other related receptors.

-

In vivo efficacy studies: Evaluation of its effects on glucose homeostasis and insulin secretion in animal models of type 2 diabetes.

Conclusion

This compound is a compound with significant potential in the field of metabolic disease research. Based on the well-established pharmacology of related dihydrobenzofuran acetic acid derivatives, it is strongly hypothesized to be an agonist of the GPR40/FFA1 receptor. While specific experimental data for this particular molecule is currently limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and further investigation as a potential modulator of a key therapeutic target for type 2 diabetes.

References

- 1. This compound - CAS:152148-70-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 152148-70-4 [chemicalbook.com]

- 3. 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)ACETIC ACID | CAS 152148-70-4 [matrix-fine-chemicals.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID(69716-04-7) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for the agonist action at free fatty acid receptor 1 (FFA1R or GPR40) | Semantic Scholar [semanticscholar.org]

- 12. Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]

2-(2,3-dihydrobenzofuran-6-yl)acetic Acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the dihydrobenzofuran scaffold in biologically active molecules.[1][2] We present a logical, self-validating workflow that integrates High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by spectroscopic analysis using Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The causality behind experimental choices and the synergistic interpretation of data are emphasized to ensure a high degree of confidence in the final structural assignment.

Introduction: The Rationale for Rigorous Elucidation

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] this compound (Molecular Formula: C₁₀H₁₀O₃, Molecular Weight: 178.19 g/mol ) serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[5][6] Given that subtle changes in substitution patterns or isomeric forms can drastically alter pharmacological and toxicological profiles, an unambiguous and robust elucidation of its structure is not merely an academic exercise but a critical requirement for regulatory approval and safe therapeutic application.

This guide moves beyond a simple recitation of data, focusing instead on building a cohesive structural argument where each piece of analytical evidence corroborates the others.

The Elucidation Workflow: A Synergistic Approach

Figure 1: Integrated workflow for structure elucidation.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Before committing to extensive spectroscopic analysis, it is imperative to confirm the purity and integrity of the sample. Co-eluting impurities can introduce extraneous signals in spectroscopic data, leading to erroneous interpretations. A reversed-phase HPLC method is the standard choice for a moderately polar compound like our target molecule.[7] The inclusion of an acid in the mobile phase is critical; it suppresses the deprotonation of the carboxylic acid, ensuring a single, non-ionized state that results in a sharp, symmetrical peak and reproducible retention times.[8][9]

Experimental Protocol: HPLC-UV

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Data Acquisition & Analysis: Inject 10 µL of the sample. Monitor the chromatogram for a single major peak. Purity is assessed by calculating the peak area percentage of the main analyte relative to the total area of all observed peaks.

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization.[8] |

| Mobile Phase B | 0.1% Acetonitrile | Organic modifier for elution. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection (UV) | 254 nm | Wavelength where the aromatic benzofuran ring is expected to absorb. |

| Table 1: HPLC Method Parameters. |

Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying key functional groups. For this molecule, we expect to see two highly characteristic sets of absorptions: those from the carboxylic acid group and those from the substituted dihydrobenzofuran ring system. The carboxylic acid O-H stretch is uniquely broad due to strong intermolecular hydrogen bonding that forms a dimeric structure.[10][11] This broadness is a hallmark feature that distinguishes it from the sharper O-H stretch of an alcohol.[12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation: FT-IR spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |

| 3300 - 2500 | Strong | Very Broad | O-H stretch of the hydrogen-bonded carboxylic acid dimer.[12] |

| ~2950 | Medium | Sharp | C-H stretches (aliphatic CH₂ groups). |

| ~1710 | Strong | Sharp | C=O stretch of the carboxylic acid.[13][14] |

| ~1610, ~1480 | Medium-Weak | Sharp | C=C stretches of the aromatic ring. |

| ~1250 | Strong | Broad | C-O stretch (ether linkage in the dihydrofuran ring). |

| ~1210 | Strong | Broad | C-O stretch of the carboxylic acid.[10] |

| Table 2: Predicted IR Absorption Bands and Their Assignments. |

Molecular Weight and Formula by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This is a critical validation step that confirms the molecular formula derived from other methods. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, and it typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron Ionization (EI) is a higher-energy technique that provides valuable fragmentation patterns, which can be interpreted to deduce the structure of the molecule's constituent parts.[15][16]

Experimental Protocol: LC-MS (ESI)

-

Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Method: Utilize the HPLC method described in Section 3. The eluent is directed into the ESI source.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Positive Mode: Expect to see the protonated molecule [M+H]⁺.

-

Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.

-

-

Data Analysis: The high-resolution mass allows for the calculation of the elemental formula (C₁₀H₁₀O₃).

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M-H]⁻ | 177.0557 | (Experimental) | Deprotonated Molecule |

| [M+Na]⁺ | 201.0522 | (Experimental) | Sodium Adduct |

| Table 3: Predicted High-Resolution Mass Spectrometry Data. |

Predicted Fragmentation (EI-MS)

Under EI conditions, the molecular ion (m/z = 178) would be expected to undergo characteristic fragmentations. The most likely cleavage is the loss of the carboxymethyl radical (•CH₂COOH) or the acetic acid group itself, leading to key fragments that support the overall structure.

Figure 2: Predicted major fragmentation pathways in EI-MS.

Definitive Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number and electronic environment of each carbon atom.[17][18] The combination of 1D (¹H, ¹³C) and potentially 2D (COSY, HSQC) experiments allows for the complete and unambiguous assembly of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for observation of the acidic proton.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Data Analysis: Integrate the ¹H signals, determine their chemical shifts (δ) and multiplicities (singlet, doublet, triplet, etc.), and measure coupling constants (J). Assign each signal in both spectra to a specific atom in the proposed structure.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The substitution on the benzene ring (positions 1, 2, and 6) will create an ABC spin system for the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.3 | s (broad) | 1H | H -OOC- | The acidic proton of the carboxylic acid, typically very downfield and often broad.[12] |

| ~7.05 | d | 1H | Ar-H | Aromatic proton ortho to the ether oxygen. |

| ~6.95 | s | 1H | Ar-H | Aromatic proton between the two substituents. |

| ~6.70 | d | 1H | Ar-H | Aromatic proton ortho to the acetic acid group. |

| 4.51 | t, J = 8.8 Hz | 2H | -O-CH₂ -CH₂- | Methylene group attached to the ether oxygen, deshielded. |

| 3.50 | s | 2H | Ar-CH₂ -COOH | Methylene group alpha to the carbonyl, appears as a singlet. |

| 3.15 | t, J = 8.8 Hz | 2H | -O-CH₂-CH₂ - | Methylene group adjacent to the aromatic ring. |

| Table 4: Predicted ¹H NMR Signal Assignments. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172.5 | C =O | Carboxylic acid carbonyl carbon, characteristically downfield.[13] |

| ~159.0 | Ar-C -O | Aromatic carbon attached to the ether oxygen. |

| ~130.5 | Ar-C | Quaternary aromatic carbon. |

| ~127.0 | Ar-C H | Aromatic methine carbon. |

| ~124.0 | Ar-C H | Aromatic methine carbon. |

| ~123.0 | Ar-C -CH₂ | Aromatic carbon attached to the acetic acid side chain. |

| ~109.0 | Ar-C H | Aromatic methine carbon. |

| ~71.0 | -O-C H₂- | Aliphatic carbon attached to the ether oxygen. |

| ~40.0 | -C H₂-COOH | Aliphatic carbon of the acetic acid group. |

| ~29.0 | Ar-C H₂- | Aliphatic carbon attached to the aromatic ring. |

| Table 5: Predicted ¹³C NMR Signal Assignments. |

Conclusion: Synthesizing the Evidence

The structure of this compound is confirmed by the powerful synergy of the collected analytical data:

-

HPLC establishes the sample's purity, ensuring the spectroscopic data is representative of the target molecule.

-

IR spectroscopy confirms the presence of the key carboxylic acid (broad O-H, sharp C=O at ~1710 cm⁻¹) and dihydrobenzofuran (C-O ether stretch) functional groups.[10][14]

-

High-Resolution MS provides an exact mass that corresponds to the elemental formula C₁₀H₁₀O₃, validating the molecular composition.

-

¹H and ¹³C NMR spectroscopy provide the definitive framework. The number of signals, their chemical shifts, integrations, and coupling patterns perfectly match the proposed 6-substituted dihydrobenzofuran structure with an acetic acid side chain. The distinct triplets for the dihydrofuran protons and the singlet for the acetic acid methylene group are particularly diagnostic.

Each technique validates the others, creating a self-consistent and irrefutable body of evidence that unequivocally assigns the structure as this compound. This rigorous, multi-faceted approach is essential for ensuring the quality and identity of critical chemical intermediates in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-2-(6-Hydroxy-2,3-Dihydrobenzofuran-3-Yl)Acetic Acid [myskinrecipes.com]

- 5. 152148-70-4|this compound|BLD Pharm [bldpharm.com]

- 6. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. jchr.org [jchr.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Benzofuran [webbook.nist.gov]

- 16. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid (CAS 152148-70-4): A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, a pivotal chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, characterization, and its significant role in the creation of modern therapeutics, most notably the antidepressant Vilazodone.

Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This heterocyclic system offers a rigid, yet three-dimensional, framework that can be strategically functionalized to interact with various biological targets. Derivatives of dihydrobenzofuran have been explored for their potential as anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective agents.[1][3][4]

This compound (CAS 152148-70-4) has emerged as a particularly valuable building block due to its application in the synthesis of complex pharmaceutical agents. Its structure combines the dihydrobenzofuran core with a reactive carboxylic acid handle, enabling further chemical modifications and coupling to other molecular fragments.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 152148-70-4 | [5] |

| Molecular Formula | C₁₀H₁₀O₃ | [6] |

| Molecular Weight | 178.19 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [7] |

| Storage | Sealed in dry, 2-8°C | [6] |

Spectroscopic Data:

-

¹H NMR: Characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the protons of the dihydrofuran ring. The chemical shifts and coupling constants of the dihydrofuran ring protons would confirm the substitution pattern.

-

¹³C NMR: Resonances corresponding to the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the dihydrofuran ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl group of the carboxylic acid, as well as bands corresponding to the aromatic C-H and C-O stretching vibrations.

Synthesis of this compound

The synthesis of this compound is a critical step in the overall production of drugs like Vilazodone. While multiple synthetic strategies for related dihydrobenzofuran acetic acids exist, a common approach involves the construction of the dihydrobenzofuran ring followed by the introduction or modification of the acetic acid side chain. A plausible synthetic route, adapted from methodologies for similar isomers, is outlined below.[8][9]

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Friedel-Crafts Acylation. To a solution of 2,3-dihydrobenzofuran in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst such as aluminum trichloride is added. The mixture is cooled, and chloroacetyl chloride is added dropwise. The reaction is stirred until completion, then quenched with water and extracted. The organic layer is washed, dried, and concentrated to yield 2-chloro-1-(2,3-dihydrobenzofuran-6-yl)ethan-1-one.

-

Step 2: Hydrolysis. The resulting chloroacetylated intermediate is then subjected to hydrolysis. This can be achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to protonate the carboxylate and yield the final product, this compound. The product can then be purified by recrystallization or chromatography.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Vilazodone .

Vilazodone: A Dual-Action Antidepressant

Vilazodone is an antidepressant used for the treatment of major depressive disorder.[7][10] It functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist. This dual mechanism of action is believed to contribute to its efficacy and potentially a faster onset of action compared to traditional SSRIs.

The synthesis of Vilazodone involves the coupling of this compound (or a derivative thereof) with another key intermediate, typically 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, via a piperazine linker.[10][11][12]

Caption: Role of the topic compound in the synthesis of Vilazodone.

GPR40/FFA1 Agonists for Type 2 Diabetes

The dihydrobenzofuran acetic acid scaffold has also been explored in other therapeutic areas. For instance, researchers at Takeda discovered a series of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives as potent and selective agonists of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[13] GPR40 activation in pancreatic β-cells leads to glucose-dependent insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[13] The clinical candidate TAK-875 emerged from this research, highlighting the versatility of the dihydrobenzofuran acetic acid core in drug design.[13]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on safety data for a closely related isomer, the compound may cause skin and serious eye irritation, as well as respiratory irritation.[14]

Recommended Handling Procedures:

-

Use in a well-ventilated area or with local exhaust ventilation.[14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[14]

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly closed container in a cool, dry place.[6]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[14]

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry and drug development. Its strategic importance is underscored by its crucial role in the synthesis of the antidepressant Vilazodone. The broader utility of the dihydrobenzofuran acetic acid scaffold in targeting other diseases, such as type 2 diabetes, further emphasizes its significance. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists working to develop the next generation of therapeutics.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. This compound | 152148-70-4 [chemicalbook.com]

- 6. 152148-70-4|this compound|BLD Pharm [bldpharm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

A Technical Guide to the Physicochemical Properties of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid (CAS No: 152148-70-4). As a key building block in medicinal chemistry, this molecule serves as a foundational scaffold for pharmacologically active agents. Notably, its derivatives have been identified as agonists for G-protein coupled receptor 40 (GPR40), a promising target for the treatment of Type 2 diabetes.[1] This document is intended for researchers, scientists, and drug development professionals, offering both established data and detailed, field-proven experimental protocols for properties where public data is unavailable. The guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of how these properties are determined and their implications for research and development.

Introduction

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a dihydrobenzofuran moiety linked to an acetic acid group at the 6-position. This structure represents a "privileged scaffold" in drug discovery, lending itself to modifications that can produce high-affinity ligands for various biological targets.

-

IUPAC Name: 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid

-

Molecular Weight: 178.18 g/mol [2]

Chemical Structure:

Significance in Medicinal Chemistry

The true significance of this scaffold is highlighted by its role in the development of treatments for metabolic diseases. The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is activated by fatty acids and mediates glucose-dependent insulin secretion from pancreatic β-cells.[1] Derivatives of this compound have been instrumental in developing potent and selective GPR40 agonists. The clinical candidate Fasiglifam (TAK-875) was developed from a similar pharmacophore, underscoring the therapeutic potential of this molecular framework.[1] Understanding the physicochemical properties of the core structure is therefore fundamental to designing next-generation analogs with optimized pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is the bedrock of successful drug development, influencing everything from formulation to bioavailability.

Summary of Properties

The following table summarizes the key physicochemical data for this compound. It is critical to note that while some properties can be accurately predicted, many require empirical determination for full validation.

| Property | Value | Source / Method |

| CAS Number | 152148-70-4 | Registry[2][5] |

| Molecular Formula | C₁₀H₁₀O₃ | Confirmed[2][6] |

| Molecular Weight | 178.18 g/mol | Confirmed[2] |

| Melting Point (°C) | Data not publicly available | See Protocol 7.1 |

| Boiling Point (°C) | Data not publicly available | See Protocol 7.2 |

| pKa | Predicted: ~4.5 (Carboxylic Acid) | See Protocol 7.3 |

| LogP (XlogP) | 1.4 | Predicted[6] |

| LogD at pH 7.4 | Dependent on pKa | See Protocol 7.4 |

Thermal Properties: Melting Point

The melting point is a critical indicator of purity and lattice energy. For crystalline solids, a sharp melting range is indicative of high purity.

Expertise & Experience: While commercial suppliers list this compound, they frequently omit experimental physical constants like the melting point.[2][5] This necessitates its determination in the laboratory. Differential Scanning Calorimetry (DSC) is the gold-standard method as it provides not only the melting onset and peak but also information on enthalpy of fusion and potential polymorphic transitions.

A detailed, step-by-step protocol for determining the melting point using DSC is provided in Section 7.1 .

Acidity and Ionization: pKa

The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters in drug development. It dictates the ionization state of the molecule at a given pH, which directly impacts solubility, absorption, distribution, and target binding. The carboxylic acid moiety of this compound is the primary ionizable group.

Trustworthiness: Potentiometric titration is a robust and reliable method for pKa determination. For compounds with poor water solubility, a co-solvent system is employed, and the apparent pKa is extrapolated back to aqueous conditions using a validated method like the Yasuda-Shedlovsky extrapolation. This ensures the determined value is thermodynamically relevant.

A detailed protocol for determining pKa via potentiometric titration is provided in Section 7.3 .

Lipophilicity and Partitioning: LogP & LogD

Lipophilicity, the affinity of a molecule for a lipid-like environment, is described by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a specific pH. These values are critical for predicting membrane permeability and oral absorption.

Authoritative Grounding: The predicted LogP value of 1.4 suggests moderate lipophilicity.[6] However, experimental verification is crucial. The shake-flask method followed by HPLC quantification of the analyte in both the n-octanol and aqueous phases remains the definitive method for LogP and LogD determination as per OECD Guideline 107.

A detailed protocol for the experimental determination of LogP/LogD is provided in Section 7.4 .

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.07027 |

| [M+Na]⁺ | 201.05221 |

| [M-H]⁻ | 177.05571 |

| Data sourced from PubChemLite, predicted using CCSbase.[6] |

Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, typically aiming for a mass accuracy of <5 ppm. Electrospray ionization (ESI) is the preferred method for this class of molecule, used in both positive and negative ion modes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

-

Carboxylic Acid O-H Stretch: A very broad band expected around 2500-3300 cm⁻¹.

-

C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (CH₂) stretches appear just below 3000 cm⁻¹.

-

Carboxylic Acid C=O Stretch: A strong, sharp absorption expected around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.

-

C=C Aromatic Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretches (Ether & Acid): Strong bands expected in the 1050-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework. While specific spectra for this compound are not publicly available, expected chemical shifts can be inferred from its structure and data from similar dihydrobenzofuran neolignans.

-

¹H NMR:

-

Carboxylic Acid (COOH): A broad singlet, typically >10 ppm.

-

Aromatic Protons (Ar-H): Signals expected in the 6.7-7.2 ppm range. The substitution pattern will lead to specific splitting patterns (e.g., doublets, singlets).

-

Benzylic Methylene (Ar-CH₂-COOH): A singlet or AB quartet around 3.6 ppm.

-

Dihydrofuran Protons (O-CH₂ and Ar-C-CH₂): Two triplets expected in the 4.5 ppm and 3.2 ppm regions, respectively, showing coupling to each other.

-

-

¹³C NMR:

-

Carbonyl (C=O): Signal expected >170 ppm.

-

Aromatic Carbons: Signals in the 110-160 ppm range.

-

Aliphatic Carbons (CH₂): Signals in the 25-75 ppm range.

-

Trustworthiness: For unambiguous assignment, 2D NMR experiments are mandatory. COSY (¹H-¹H correlation) will confirm proton-proton coupling networks, while HSQC/HMQC (¹H-¹³C one-bond correlation) and HMBC (¹H-¹³C long-range correlation) will definitively link the proton and carbon skeletons.

Application in Drug Discovery: A Mechanistic Context

As previously mentioned, derivatives of this scaffold are potent GPR40 agonists.[1] GPR40 activation in pancreatic β-cells by free fatty acids (or synthetic agonists) initiates a signaling cascade that potentiates glucose-stimulated insulin secretion. This makes it a compelling target for Type 2 diabetes, as the effect is glucose-dependent, reducing the risk of hypoglycemia.

The GPR40 (FFA1) Signaling Pathway

The simplified signaling pathway is as follows:

-

A ligand (agonist) binds to the GPR40 receptor on the β-cell surface.

-

The receptor activates the Gαq/11 protein subunit.

-

Gαq/11 activates Phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, raising intracellular calcium levels.

-

Elevated Ca²⁺ and DAG activation of Protein Kinase C (PKC) promote the fusion of insulin-containing granules with the cell membrane, resulting in insulin exocytosis.

References

- 1. 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic Acid|CAS 93198-72-2 [benchchem.com]

- 2. This compound - CAS:152148-70-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. ChemTik Products [chemtik.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 152148-70-4 [chemicalbook.com]

- 6. PubChemLite - 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid (C10H10O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid and its Derivatives: Synthesis, Characterization, and Therapeutic Potential

Foreword: Unveiling the Potential of a Privileged Scaffold

The 2,3-dihydrobenzofuran moiety represents a "privileged structure" in medicinal chemistry, a core scaffold that consistently appears in a multitude of biologically active compounds.[1] Its unique three-dimensional conformation and electronic properties allow for precise interactions with a variety of biological targets. This guide focuses on a specific member of this family, 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, and its known derivatives. While this particular molecule may not be as extensively documented as some of its isomers, by examining the synthesis, characterization, and biological activities of closely related analogues, we can construct a comprehensive understanding of its potential and provide a roadmap for future research and drug development endeavors.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, more causal understanding of the experimental choices and the structure-activity relationships that govern the therapeutic potential of this class of compounds.

Physicochemical Properties and Characterization of the Core Moiety

A thorough understanding of the parent compound, this compound, is fundamental to the exploration of its derivatives.

| Property | Value | Source |

| CAS Number | 152148-70-4 | [2] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.19 g/mol | [2] |

| Appearance | Off-white to white solid (predicted) | - |

| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 90-150°C. | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water. | - |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and acetic acid protons.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the benzene ring. The substitution pattern at the 6-position will influence the splitting pattern.

-

Dihydrofuran Protons (-OCH₂CH₂-): Two triplets in the aliphatic region. The protons on the carbon adjacent to the oxygen (C2) will be deshielded and appear further downfield (around δ 4.5 ppm), while the protons on the benzylic carbon (C3) will be slightly upfield (around δ 3.2 ppm).

-

Acetic Acid Protons (-CH₂COOH): A singlet for the methylene protons adjacent to the aromatic ring (around δ 3.6 ppm) and a broad singlet for the carboxylic acid proton (typically > δ 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around δ 170-180 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen of the dihydrofuran ring being the most deshielded.

-

Dihydrofuran Carbons: Two signals in the aliphatic region, with the C2 carbon appearing around δ 71 ppm and the C3 carbon around δ 29 ppm.

-

Methylene Carbon (-CH₂COOH): A signal around δ 40 ppm.

-

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[3][4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]

-

C-O Stretch (Ether and Carboxylic Acid): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z 178. Subsequent fragmentation may involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the dihydrofuran ring.

Synthetic Strategies: Building the Dihydrobenzofuran Core

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Friedel-Crafts Acylation and Subsequent Reduction

A common and versatile method for introducing an acetic acid moiety to an aromatic ring is through a two-step sequence of Friedel-Crafts acylation followed by reduction.[5]

References

- 1. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

An Investigator's Guide to Deconvoluting the Biological Targets of 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This guide focuses on a specific derivative, 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, providing a comprehensive framework for the systematic identification and validation of its potential biological targets. While direct studies on this exact molecule are limited, the extensive pharmacology of related analogs allows for the formulation of robust, evidence-based hypotheses. This document outlines these hypotheses and presents a phased experimental strategy, complete with detailed protocols and decision-making logic, designed for researchers in drug discovery and chemical biology. Our approach integrates computational prediction, affinity-based proteomics, and cell-based target engagement and functional assays to create a self-validating workflow for target deconvolution.

Section 1: The 2,3-Dihydrobenzofuran Scaffold: A Platform for Bioactivity

The 2,3-dihydrobenzofuran moiety is a heterocyclic motif of significant interest due to its prevalence in biologically active molecules.[3][4] Its structural rigidity, combined with the electronic properties of the fused benzene and dihydrofuran rings, provides an excellent platform for designing compounds that can interact with specific biological macromolecules. The acetic acid side chain at the 6-position of the core introduces a carboxylic acid group, a common feature in drugs targeting enzymes and receptors, often acting as a key binding element or influencing pharmacokinetic properties.

Compounds built on this scaffold have demonstrated a remarkable diversity of pharmacological effects. They have been investigated as:

-

Anti-inflammatory agents , notably through the inhibition of prostaglandin synthesis.[5][6]

-

Anticancer therapeutics , targeting pathways involved in cell proliferation, apoptosis, and angiogenesis, such as tubulin polymerization and various kinases.[1][4][7]

-

Modulators of G-protein coupled receptors (GPCRs) , including cannabinoid and GPR119 receptors.[8][9]

-

Inhibitors of protein-protein interactions , such as the YAP-TEAD interaction in the Hippo signaling pathway.[10]

This established history strongly suggests that this compound is likely to possess significant biological activity. The primary challenge lies in identifying its specific molecular targets.

Section 2: High-Probability Target Classes and Rationale

Based on the structure of this compound and the known activities of its analogs, we can prioritize several high-probability target classes for initial investigation.

Enzymes of the Arachidonic Acid Cascade

Rationale: The presence of the acetic acid moiety is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, various dihydrobenzofuran derivatives are potent inhibitors of prostaglandin synthesis.[5] Fluorinated dihydrobenzofuran derivatives have been shown to suppress inflammation by inhibiting cyclooxygenase-2 (COX-2) expression and activity, leading to decreased production of prostaglandin E2 (PGE2).[1]

Potential Targets:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes catalyze the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a major mechanism for anti-inflammatory drugs.

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A downstream enzyme in the prostaglandin synthesis pathway, mPGES-1 is considered a promising target for developing anti-inflammatory drugs with fewer side effects than traditional COX inhibitors.[6] 2,3-dihydrobenzofurans have been explicitly identified as privileged structures for designing mPGES-1 inhibitors.[6]

Tubulin and Microtubule-Associated Proteins

Rationale: The dihydrobenzofuran core is a known pharmacophore for agents that disrupt microtubule dynamics, a key strategy in cancer chemotherapy.[4] These small molecules can act as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][7]

Potential Targets:

-

β-Tubulin: The compound could bind to the colchicine-binding site or other allosteric sites on β-tubulin, preventing its polymerization into microtubules.

Kinases and Signaling Proteins

Rationale: The benzofuran scaffold is present in inhibitors of various kinases and signaling pathways critical to cancer and inflammation.[4] For example, some derivatives inhibit VEGFR-2, a key regulator of angiogenesis.[4] Others have been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a multi-functional enzyme involved in proliferation and cell death.[4]

Potential Targets:

-

Receptor Tyrosine Kinases (e.g., VEGFR-2): Inhibition could block downstream signaling related to cell growth and blood vessel formation.

-

Serine/Threonine Kinases (e.g., GSK-3β): Modulation could impact a wide range of cellular processes.

-

Hippo Pathway Proteins (e.g., TEAD): Dihydrobenzofuran analogs have been developed as potent inhibitors of the YAP-TEAD protein-protein interaction, which is crucial for organ size control and is often dysregulated in cancer.[10]

Section 3: A Phased Strategy for Target Identification and Validation

A robust target deconvolution strategy must be multi-faceted, progressing from broad, unbiased screening to specific, hypothesis-driven validation. This section provides a logical workflow and detailed protocols for this process.

Workflow Overview: From Discovery to Validation

The overall strategy is to first generate a list of potential binding partners using unbiased methods and then systematically validate these "hits" for genuine, functional interaction both in vitro and in a cellular context.

Caption: Phased workflow for target deconvolution.

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify proteins from a cell lysate that physically bind to immobilized this compound.

Causality: This is a powerful, unbiased approach to "fish" for binding partners directly from a complex biological sample. The carboxylic acid group on the compound provides a convenient handle for immobilization onto a solid support (e.g., agarose beads) via an appropriate linker, minimizing disruption to the core pharmacophore.

Methodology:

-

Probe Synthesis:

-

Synthesize a linker-modified version of the compound. A short polyethylene glycol (PEG) linker attached to the carboxylic acid via an amide bond is a standard choice.

-

Couple the distal end of the linker to NHS-activated Sepharose beads according to the manufacturer's protocol. This creates the affinity matrix.

-

Self-Validation: Synthesize a "control" matrix using a structurally similar but biologically inactive analog, or simply block the activated beads without adding the compound. This is crucial to distinguish specific binders from non-specific matrix binders.

-

-

Lysate Preparation:

-

Select a relevant cell line (e.g., HCT116 colorectal cancer cells if pursuing an anticancer effect, or RAW 264.7 macrophages for anti-inflammatory studies).[1]

-

Lyse cells under non-denaturing conditions (e.g., using a buffer with 0.1% NP-40 or CHAPS) to preserve protein complexes.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate with the compound-coupled beads and the control beads in parallel for 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would be 3-5 washes of 10-15 bead volumes each.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute bound proteins. This can be done competitively by adding a high concentration of the free compound, or non-specifically using a denaturant like SDS or urea.

-

Concentrate the eluate and separate proteins by 1D SDS-PAGE.

-

Perform an in-gel trypsin digest of the entire protein lane.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a database search algorithm (e.g., Mascot, Sequest) to identify proteins from the peptide fragmentation patterns.

-

Data Analysis: Proteins that are significantly enriched in the compound pulldown compared to the control pulldown are considered high-confidence "hits". Label-free quantification (LFQ) is the standard method for determining enrichment.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement between the compound and a candidate protein within intact, live cells.

Causality: The binding of a ligand (the compound) typically stabilizes its target protein, making it more resistant to thermal denaturation. CETSA measures this change in thermal stability. A positive result provides strong evidence of a direct physical interaction in a physiological context, which is a critical validation step after AC-MS.

Methodology:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat one set of cells with the compound at a relevant concentration (e.g., 10x the IC50 from a proliferation assay) and another set with a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a buffered saline solution.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).

-

Collect the supernatant (soluble fraction).

-

-

Target Protein Detection:

-

Analyze the amount of the specific candidate protein (identified from AC-MS) remaining in the soluble fraction at each temperature point using Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms direct engagement.

-

Protocol 3: Downstream Functional Assay (Example: COX-2 Activity)

Objective: To determine if the direct binding of the compound to its target results in a functional modulation of the target's biological activity.

Causality: Target engagement is necessary but not sufficient for a pharmacological effect. The compound must also alter the protein's function (e.g., inhibit its enzymatic activity). This step connects target binding to a cellular phenotype.

Methodology (Example for COX-2 Inhibition):

-

Cell Culture and Stimulation:

-

Use a macrophage cell line like RAW 264.7.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of prostaglandins.[1]

-

-

Quantification of Prostaglandin E2 (PGE2):

-

After a suitable stimulation period (e.g., 18-24 hours), collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Protein Expression Analysis:

-

Lyse the cells from the same experiment and perform a Western blot to measure the protein levels of COX-2.

-

Self-Validation: This step is crucial to determine if the compound is inhibiting COX-2 activity directly or simply reducing its expression. If PGE2 levels decrease without a corresponding decrease in COX-2 protein, it points towards direct enzymatic inhibition.

-

-

Data Analysis:

-

Plot the PGE2 concentration against the compound concentration to determine the IC50 value (the concentration at which PGE2 production is inhibited by 50%).[1] This provides a quantitative measure of the compound's functional potency.

-

Section 4: Hypothetical Signaling Pathway and Data

To illustrate the potential mechanism, let's consider the high-probability hypothesis that the compound inhibits the COX-2 pathway.

Hypothetical COX-2 Signaling Pathway Modulation

Caption: Inhibition of the inflammatory COX-2 pathway.

Illustrative Data Summary

The following table presents plausible quantitative data that could be generated from the experimental workflows described, supporting the hypothesis that COX-2 is a primary target.

| Assay Type | Target/Endpoint | Metric | Result | Interpretation |

| Cell Viability | HCT116 Cells | GI50 | 5.2 µM | Compound exhibits anti-proliferative activity. |

| AC-MS | Cell Lysate | Binding Partners | PTGS2 (COX-2), PTGS1 (COX-1) | Unbiased screen identifies cyclooxygenases as top hits. |

| CETSA | Intact Cells | ΔTm (COX-2) | +4.2 °C | Confirms direct binding and stabilization of COX-2 in cells. |

| CETSA | Intact Cells | ΔTm (COX-1) | +1.5 °C | Suggests weaker or no significant binding to COX-1 in cells. |

| Functional Assay | LPS-stimulated RAW 264.7 | PGE2 IC50 | 2.5 µM | Potent functional inhibition of the COX-2 pathway. |

Section 5: Conclusion and Future Directions

This guide provides a structured, evidence-based framework for elucidating the biological targets of this compound. By leveraging the known pharmacology of the dihydrobenzofuran scaffold, we have identified high-probability target classes, including enzymes of the eicosanoid pathway and proteins involved in cell division. The proposed phased experimental strategy, moving from unbiased discovery (AC-MS) to direct validation (CETSA) and functional characterization (cellular assays), creates a rigorous and self-validating path to target deconvolution.

Successful identification of a primary target, such as COX-2, would pave the way for further preclinical development. Future work would involve selectivity profiling against a broader panel of related enzymes, in vivo efficacy studies in animal models of inflammation or cancer, and detailed pharmacokinetic and toxicological assessments. This systematic approach ensures that research efforts are built on a solid mechanistic foundation, maximizing the potential for translating a promising chemical scaffold into a therapeutic candidate.

References

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of a Class of Dihydrobenzofurane Analogs toward Orally Efficacious YAP-TEAD Protein-Protein Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2,3-dihydrobenzofuran-6-yl)acetic Acid 1H NMR spectral data

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a molecule of interest in medicinal chemistry due to the prevalence of the dihydrobenzofuran scaffold in bioactive compounds.[1] This document offers a detailed, predictive interpretation of the chemical shifts, multiplicities, and coupling constants for each proton in the molecule. The analysis is grounded in fundamental NMR principles and comparative data from related structures.[2][3] Furthermore, this guide presents a robust, field-proven protocol for sample preparation and outlines the logical workflow for spectral acquisition and interpretation, serving as a practical resource for researchers engaged in the synthesis and characterization of this and similar compounds.

Introduction: The Significance of Structural Verification

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in drug discovery, appearing in a wide array of pharmaceutical intermediates and active compounds.[1] Its rigid, planar structure provides a valuable framework for orienting functional groups in three-dimensional space to interact with biological targets. As such, unambiguous structural confirmation of novel derivatives like this compound is a critical step in the research and development pipeline.

¹H NMR spectroscopy stands as the cornerstone of molecular structure elucidation for organic compounds.[4] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool.[5] This guide demonstrates the application of ¹H NMR for the complete structural assignment of this compound, emphasizing the causality behind spectral patterns.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound presents three distinct proton environments: the aromatic ring, the dihydrofuran ring, and the acetic acid side chain. The following analysis predicts the ¹H NMR spectrum, typically recorded in a solvent like Chloroform-d (CDCl₃) or DMSO-d₆.[6] The chemical shift of the carboxylic acid proton (-COOH) is highly variable and dependent on concentration and solvent, often appearing as a broad singlet far downfield (typically δ 10-12 ppm) and is therefore excluded from this detailed analysis of the core structure.

The Aromatic Region (δ 6.5 - 7.5 ppm)

The benzene ring is trisubstituted, which gives rise to three distinct aromatic proton signals. The substitution pattern dictates the splitting patterns observed.[7][8]

-

H-7 (ortho to Alkoxy): This proton is adjacent to the oxygen of the dihydrofuran ring. Oxygen is an electron-donating group via resonance, causing significant shielding.[8] Therefore, H-7 is expected to be the most upfield of the aromatic protons. It has one ortho-coupled neighbor (H-5) and one meta-coupled neighbor (H-4). However, meta coupling (⁴J) is often small (2-3 Hz) and may not be resolved, or may just cause broadening.[8] Thus, this signal is predicted to appear as a doublet.

-

Predicted Chemical Shift (δ): 6.6 - 6.8 ppm

-

Predicted Multiplicity: Doublet (d)

-

Predicted Coupling Constant (J): J ≈ 1-2 Hz (meta coupling to H-5)

-

-

H-5 (ortho to Acetic Acid): This proton is ortho to the acetic acid substituent and ortho to H-4. It will be split by H-4 (ortho coupling) and H-7 (meta coupling). This should result in a doublet of doublets.[7]

-

Predicted Chemical Shift (δ): 6.8 - 7.0 ppm

-

Predicted Multiplicity: Doublet of doublets (dd)

-

Predicted Coupling Constant (J): ³J ≈ 8.0 Hz (ortho coupling to H-4), ⁴J ≈ 1-2 Hz (meta coupling to H-7)

-

-

H-4 (para to Alkoxy): This proton is the furthest downfield due to being less affected by the electron-donating oxygen. It is split only by its ortho neighbor, H-5.

-

Predicted Chemical Shift (δ): 7.0 - 7.2 ppm

-

Predicted Multiplicity: Doublet (d)

-

Predicted Coupling Constant (J): ³J ≈ 8.0 Hz (ortho coupling to H-5)

-

The Dihydrofuran Ring (δ 3.0 - 5.0 ppm)

The two methylene groups of the dihydrofuran ring form a coupled system.

-

H-2 (-CH₂-O-): These two protons are adjacent to the aromatic ring and an oxygen atom. The deshielding effect of the oxygen atom will shift this signal significantly downfield. They will be split by the H-3 protons into a triplet.

-

Predicted Chemical Shift (δ): 4.5 - 4.7 ppm

-

Predicted Multiplicity: Triplet (t)

-

Predicted Coupling Constant (J): ³J ≈ 8.5 - 9.0 Hz

-

-

H-3 (-CH₂-Ar): These protons are adjacent to the aromatic ring and the H-2 protons. They are less deshielded than the H-2 protons. They will be split by the H-2 protons into a triplet.

-

Predicted Chemical Shift (δ): 3.1 - 3.3 ppm

-

Predicted Multiplicity: Triplet (t)

-

Predicted Coupling Constant (J): ³J ≈ 8.5 - 9.0 Hz

-

The Acetic Acid Side Chain (δ 3.5 - 3.8 ppm)

-

H-α (-CH₂-COOH): This methylene group is attached to the aromatic ring and the carboxylic acid group. Due to the electron-withdrawing nature of the carbonyl group and its benzylic position, these protons will appear as a sharp singlet, as there are no adjacent protons to couple with.

-

Predicted Chemical Shift (δ): 3.5 - 3.7 ppm

-

Predicted Multiplicity: Singlet (s)

-

Data Summary and Visualization

The predicted ¹H NMR data are summarized in the table below for clarity.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.0 - 7.2 | Doublet (d) | ~ 8.0 | 1H |

| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | ~ 8.0, ~ 1.5 | 1H |

| H-7 | 6.6 - 6.8 | Doublet (d) | ~ 1.5 | 1H |

| H-2 | 4.5 - 4.7 | Triplet (t) | ~ 8.7 | 2H |

| H-α | 3.5 - 3.7 | Singlet (s) | N/A | 2H |

| H-3 | 3.1 - 3.3 | Triplet (t) | ~ 8.7 | 2H |

To correlate this data with the molecular structure, the following diagram illustrates the proton assignments.

Caption: Molecular structure of this compound with key protons labeled.

Experimental Protocol: High-Quality ¹H NMR Sample Preparation

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. Following a standardized, self-validating protocol ensures reproducibility and accuracy.

Materials:

-

This compound (5-25 mg)[6]

-

High-quality 5 mm NMR tube, clean and dry[9]

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), 0.6-0.7 mL[6]

-

Internal standard (e.g., Tetramethylsilane, TMS), if required

-

Glass Pasteur pipette and bulb

-

Small vial

-

Glass wool or cotton plug

Step-by-Step Methodology:

-

Weighing the Sample: Accurately weigh 5-25 mg of the compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) is recommended.[6]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[6] Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[10][11] Gently swirl the vial to completely dissolve the solid. Complete dissolution is critical for magnetic field homogeneity.[11]

-

Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube. This step is mandatory to remove any particulate matter, which can severely degrade spectral quality by distorting the magnetic field, leading to broad lines.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

-

Mixing: Gently invert the capped NMR tube several times to ensure the solution is homogeneous. A concentration gradient within the tube can lead to broadened and asymmetric peaks.[9]

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube (bottom ~10 cm) with a lint-free tissue dampened with isopropanol or acetone to remove any surface contaminants.[9]

Workflow for Spectral Analysis

The overall process from sample to structured data follows a logical progression.

Caption: Standard workflow for NMR analysis from sample preparation to data interpretation.

Conclusion

The structural characterization of this compound can be confidently achieved using ¹H NMR spectroscopy. The predicted spectrum reveals a set of distinct, well-resolved signals corresponding to the aromatic, dihydrofuran, and acetic acid moieties. The characteristic splitting patterns and chemical shifts provide a unique fingerprint for the molecule, allowing for unambiguous verification of its synthesis and purity. By adhering to the rigorous experimental protocols outlined in this guide, researchers can generate high-quality spectral data essential for advancing drug development and chemical research programs.

References

- 1. (S)-2-(6-Hydroxy-2,3-Dihydrobenzofuran-3-Yl)Acetic Acid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. youtube.com [youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. How To [chem.rochester.edu]

- 11. organomation.com [organomation.com]

Theoretical and Computational Elucidation of 2,3-Dihydrobenzofuran Acetic Acid Isomers: A Guide for Advanced Drug Discovery

An In-Depth Technical Guide

Abstract

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Acetic acid derivatives of this scaffold, particularly its positional isomers, are of profound interest for developing novel therapeutics in areas such as inflammation, cancer, and metabolic diseases.[4][5][6][7] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the structural, spectroscopic, and electronic properties of 2,3-dihydrobenzofuran acetic acid isomers. By leveraging quantum chemical calculations, we can predict and understand the behavior of these molecules, thereby accelerating the drug design and development cycle. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical insights to this promising class of compounds.

The Strategic Importance of Theoretical Chemistry in Drug Design

The journey from a hit compound to a clinical candidate is arduous and expensive. Theoretical and computational chemistry offers a powerful paradigm to rationalize experimental outcomes and guide synthetic efforts, saving considerable time and resources. For molecules like the 2,3-dihydrobenzofuran acetic acid isomers, where subtle changes in the position of the acetic acid group can dramatically alter biological activity, computational methods are indispensable. They allow us to build robust structure-activity relationships (SAR) from the ground up, based on the fundamental electronic and structural properties of the molecule.